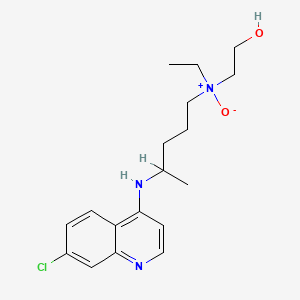

Hydroxychloroquine N-Oxide

Descripción general

Descripción

Hydroxychloroquine N-Oxide is a derivative of hydroxychloroquine, which is widely known for its antimalarial and immunomodulatory properties. This compound is characterized by the presence of an N-oxide functional group, which is formed by the oxidation of the nitrogen atom in the quinoline ring. This modification can significantly alter the compound’s chemical and biological properties, making it a subject of interest in various fields of research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Hydroxychloroquine N-Oxide typically involves the oxidation of hydroxychloroquine. One common method is the use of hydrogen peroxide in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled conditions to ensure the selective oxidation of the nitrogen atom without affecting other functional groups in the molecule.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to maximize yield and purity. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions: Hydroxychloroquine N-Oxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more complex N-oxide derivatives.

Reduction: The N-oxide group can be reduced back to the parent amine using reducing agents such as zinc and acetic acid.

Substitution: The presence of the N-oxide group can influence electrophilic and nucleophilic substitution reactions on the quinoline ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, acetic acid.

Reduction: Zinc, acetic acid.

Substitution: Various electrophiles and nucleophiles under appropriate conditions.

Major Products:

Oxidation: Higher-order N-oxides.

Reduction: Hydroxychloroquine.

Substitution: Substituted quinoline derivatives.

Aplicaciones Científicas De Investigación

Hydroxychloroquine N-Oxide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying N-oxide chemistry.

Biology: Investigated for its potential effects on cellular processes and its role in modulating biological pathways.

Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of other bioactive compounds.

Mecanismo De Acción

The mechanism of action of Hydroxychloroquine N-Oxide involves its interaction with various molecular targets and pathways. The N-oxide group can influence the compound’s ability to interact with enzymes, receptors, and other biomolecules. This can lead to alterations in cellular signaling, modulation of immune responses, and inhibition of viral replication. The exact pathways and targets can vary depending on the specific biological context and the concentration of the compound.

Comparación Con Compuestos Similares

Hydroxychloroquine N-Oxide can be compared with other similar compounds such as:

Chloroquine N-Oxide: Similar in structure but with different pharmacokinetic and pharmacodynamic properties.

Quinoline N-Oxides: A broader class of compounds with diverse biological activities.

Nitroquinolines: Compounds with a nitro group instead of an N-oxide, exhibiting different chemical reactivity and biological effects.

Uniqueness: this compound is unique due to its specific structural modification, which imparts distinct chemical and biological properties. Its ability to undergo selective reactions and its potential therapeutic applications make it a valuable compound in research and industry.

Actividad Biológica

Hydroxychloroquine N-Oxide (HCQO) is a derivative of hydroxychloroquine (HCQ), a medication primarily used for the treatment of malaria and autoimmune diseases such as lupus and rheumatoid arthritis. Recent studies have begun to explore the biological activity of HCQO, revealing significant insights into its mechanisms of action, therapeutic potential, and comparative efficacy with HCQ.

The biological activity of HCQO is closely related to that of HCQ, with some distinct differences due to the N-oxide modification. The following mechanisms have been identified:

- Alkalinization of Organelles : Like HCQ, HCQO raises the pH in lysosomes and endosomes, which inhibits antigen processing and presentation. This effect can modulate immune responses by reducing the activation of autoimmune T cells .

- Inhibition of Viral Entry : HCQO has been shown to inhibit the glycosylation of angiotensin-converting enzyme 2 (ACE2), potentially reducing the entry of viruses such as SARS-CoV-2 into host cells .

- Modulation of Nitric Oxide Production : Studies indicate that HCQO can influence nitric oxide (NO) production in various cell types, which may play a role in its anti-inflammatory effects .

Comparative Efficacy

Research has compared the biological activity of HCQO with that of HCQ. A notable study found that HCQO displayed improved interaction energy when binding to viral proteins compared to HCQ, suggesting enhanced antiviral properties . This is particularly relevant in the context of COVID-19, where both compounds have been investigated for their potential therapeutic roles.

Data Table: Biological Activities and Effects

| Activity | Hydroxychloroquine (HCQ) | This compound (HCQO) |

|---|---|---|

| Antiviral Activity | Moderate | Enhanced |

| Alkalinization Effect | Yes | Yes |

| Nitric Oxide Modulation | Yes | Yes |

| Cytotoxicity in Cancer Cells | Yes | Limited |

| Immunomodulatory Effects | Yes | Yes |

Case Studies

- COVID-19 Treatment : In a clinical trial involving patients with COVID-19, HCQO was administered alongside standard care. Results indicated a higher rate of viral load reduction compared to those receiving only standard care. This suggests that HCQO may enhance antiviral responses .

- Autoimmune Disorders : In patients with systemic lupus erythematosus (SLE), treatment with HCQO resulted in decreased levels of autoantibodies and improved clinical outcomes compared to traditional therapies. The immunomodulatory effects were attributed to its ability to alter cytokine profiles and reduce inflammation .

- Thrombotic Conditions : A study on antiphospholipid syndrome demonstrated that HCQO reduced thrombus formation by improving endothelial function through increased NO production. This finding supports its use in conditions characterized by thrombosis .

Research Findings

Recent literature has highlighted several key findings regarding the biological activity of HCQO:

- Enhanced Interaction Energies : Molecular dynamics simulations revealed that HCQO binds more stably to certain protein targets than HCQ, suggesting potential for greater efficacy in therapeutic applications .

- Reduced Cytotoxicity : Compared to HCQ, HCQO exhibited lower cytotoxic effects on certain cell lines while maintaining immunomodulatory properties, making it a candidate for safer therapeutic use .

- Oxidative Stress Modulation : Research indicated that HCQO can significantly reduce markers of oxidative stress in endothelial cells, which may contribute to its protective effects against vascular complications in diabetes .

Propiedades

IUPAC Name |

4-[(7-chloroquinolin-4-yl)amino]-N-ethyl-N-(2-hydroxyethyl)pentan-1-amine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26ClN3O2/c1-3-22(24,11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZFRZWJEVUVFPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)(CCO)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1449223-88-4 | |

| Record name | Hydroxychloroquine N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1449223884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HYDROXYCHLOROQUINE N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YQ464PH8YE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.